(mixture E/Z)

Description

Foundations of Geometric Stereoisomerism: Historical Perspectives and IUPAC Nomenclature

The understanding of geometric isomerism traces back to the early 20th century, with early observations and descriptions often relying on the "cis" and "trans" designations. These terms, derived from Latin for "this side of" and "the other side of," respectively, were initially applied to simple alkenes like but-2-ene, where substituents could be clearly identified as being on the same or opposite sides of the double bond wikipedia.orgchemistrytalk.org. However, as chemists encountered molecules with multiple different substituents on a double bond, or within ring systems, the cis-trans system became ambiguous and insufficient wikipedia.orglibretexts.orgegyankosh.ac.in.

The International Union of Pure and Applied Chemistry (IUPAC) recognized the limitations of the cis-trans system and established a more comprehensive approach. While "geometric isomerism" is now considered an obsolete synonym for "cis-trans isomerism" by IUPAC, the underlying principle of differing spatial arrangements due to restricted rotation remains central. The IUPAC nomenclature for geometric isomers primarily relies on the E/Z system, which is applicable to a broader range of compounds, including those with more complex substitution patterns wikipedia.orgegyankosh.ac.inqmul.ac.uk. The foundational principle is that configuration is determined by the relative positions of substituents around a double bond or a ring, where rotation is hindered chemistrytalk.orgegyankosh.ac.in.

The E/Z Stereodescriptor System: Principles and Application to Olefinic and Iminic Systems

The E/Z stereodescriptor system, developed by Cahn, Ingold-Prelog (CIP), provides an unambiguous method for assigning configurations to geometric isomers, particularly for alkenes and imines wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net. This system is based on assigning priorities to the substituents attached to each atom involved in the restricted rotation (typically the carbons of a double bond) using a set of "sequence rules" libretexts.orgkhanacademy.orglibretexts.org.

The CIP rules prioritize atoms based on their atomic number: higher atomic number means higher priority libretexts.orgkhanacademy.org. If the first atoms attached to the double bond are the same, the atoms attached to those atoms are then compared, and so on, moving outward until a point of difference is found libretexts.orgkhanacademy.orglibretexts.org. For a double bond, the two groups with higher priority on one carbon are compared to the two groups with higher priority on the other carbon.

Z (Zusammen): If the two higher-priority substituents are on the same side of the double bond, the configuration is designated as Z (from the German word "zusammen," meaning "together") wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net.

E (Entgegen): If the two higher-priority substituents are on opposite sides of the double bond, the configuration is designated as E (from the German word "entgegen," meaning "opposite") wikipedia.orglibretexts.orgkhanacademy.orglibretexts.orgslideshare.net.

This system is applicable not only to olefinic (carbon-carbon double bond) systems but also to iminic (carbon-nitrogen double bond) systems, as well as certain ring structures and compounds with fractional bond orders egyankosh.ac.inqmul.ac.uk. The E/Z system is particularly advantageous over cis-trans nomenclature when alkenes have more than two different substituents, as it avoids ambiguity wikipedia.orglibretexts.org.

Example of E/Z Assignment:

Consider but-2-ene.

cis-but-2-ene: The two methyl groups are on the same side. Applying CIP rules, methyl (CH₃) has higher priority than hydrogen (H) on each carbon. Since the two CH₃ groups are on the same side, it is the Z-isomer egyankosh.ac.in.

trans-but-2-ene: The two methyl groups are on opposite sides. Since the two CH₃ groups are on opposite sides, it is the E-isomer egyankosh.ac.in.

| Compound | Structure Representation | Priority Groups on C1 | Priority Groups on C2 | E/Z Designation |

| cis-but-2-ene | CH₃-CH=CH-CH₃ | CH₃ > H | CH₃ > H | Z |

| trans-but-2-ene | CH₃-CH=CH-CH₃ | CH₃ > H | CH₃ > H | E |

Prevalence and Implications of E/Z Isomeric Mixtures in Synthetic and Natural Systems

E/Z isomerism is a widespread phenomenon encountered in both synthetic chemical processes and naturally occurring molecules. The presence of E/Z isomers in a mixture can significantly influence a compound's physical properties, chemical reactivity, and biological activity.

In synthetic chemistry , controlling the E/Z ratio during synthesis is often a critical objective. Many reactions, such as Wittig reactions or specific catalytic hydrogenations, can be designed to favor one isomer over the other, leading to stereoselective synthesis slideshare.netacs.org. However, in other cases, synthetic routes may yield mixtures of E and Z isomers, requiring subsequent separation or characterization of the mixture itself. For instance, the isomerization of herbicides like alloxydim (B13751712) can occur in the field, potentially reducing efficacy and increasing environmental xenobiotics, with the Z-isomer often showing reduced phytotoxicity us.es.

In natural systems , E/Z isomerism is fundamental to the structure and function of numerous biomolecules. Fatty acids, for example, exist as saturated (no double bonds) or unsaturated (containing one or more double bonds) forms, with the latter often featuring E or Z configurations. The cis (Z) configuration is common in naturally occurring unsaturated fatty acids like oleic acid, contributing to their fluidity. Conversely, trans (E) fatty acids, often produced industrially or through bacterial metabolism, have different physical properties and metabolic fates wikipedia.org. Other examples include retinoids (like Vitamin A), where the all-trans form is common, but cis isomers also exist and have distinct biological roles wikipedia.org. The visual cycle in biology is initiated by the light-induced cis-to-trans isomerization of retinal acs.org.

The implications of isomeric mixtures are profound:

Physical Properties: E and Z isomers often exhibit different melting points, boiling points, solubilities, and dipole moments due to their distinct three-dimensional structures wikipedia.org. For example, trans isomers are generally more symmetrical and have lower boiling points and higher melting points than their cis counterparts wikipedia.org.

Chemical Reactivity: The spatial arrangement of substituents can affect the accessibility of reactive sites, influencing reaction rates and pathways.

Biological Activity: In pharmaceuticals and natural products, the specific E or Z configuration can be critical for receptor binding and biological efficacy. For example, one isomer might be pharmacologically active while the other is inactive or even toxic researchgate.netacs.org.

Analyzing and quantifying these isomeric mixtures is crucial for quality control in pharmaceuticals, understanding reaction mechanisms, and elucidating the structure-activity relationships of biologically relevant molecules. Techniques like Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and specialized methods like Molecular Rotational Resonance (MRR) spectroscopy are employed for isomer identification and quantification researchgate.net.

Interdisciplinary Relevance of E/Z Stereochemistry: A Research Overview

The study of E/Z stereochemistry extends far beyond fundamental organic chemistry, finding critical applications across numerous scientific disciplines. Its significance lies in the direct impact that the spatial arrangement of atoms has on molecular function and interactions.

Medicinal Chemistry and Pharmacology: The biological activity of many drugs is highly dependent on their stereochemistry researchgate.netacs.org. For instance, one E/Z isomer of a drug molecule might exhibit potent therapeutic effects, while its counterpart could be inactive or even cause adverse side effects. Understanding and controlling E/Z isomerism is therefore paramount in drug design, synthesis, and development. Examples include the development of pharmaceuticals where specific isomers are targeted for optimal efficacy and safety researchgate.netacs.org.

Materials Science: E/Z isomerism plays a role in the properties of advanced materials, such as liquid crystals, polymers, and photochromic materials. The ability to control the arrangement of molecules through stereochemistry can dictate the material's optical, electronic, and mechanical characteristics. For example, photo-isomerization of molecules can be exploited in optical switches or data storage acs.org.

Biochemistry and Molecular Biology: As mentioned, many biological processes involve molecules with specific E/Z configurations. The visual cycle, the function of fatty acids, and the structure of pigments all rely on the precise spatial arrangement dictated by E/Z isomerism wikipedia.orgacs.org. Understanding these processes requires a deep appreciation for stereochemical principles.

Agrochemicals: Similar to pharmaceuticals, the efficacy and environmental impact of herbicides and pesticides can be isomer-dependent us.es. Controlling the E/Z ratio in agrochemical formulations is important for maximizing effectiveness and minimizing unintended consequences.

Analytical Chemistry: The precise identification and quantification of E/Z isomers in complex mixtures are essential for quality control, research, and regulatory compliance. Advanced spectroscopic techniques are continuously being developed and refined to meet these analytical challenges researchgate.net.

The interdisciplinary relevance of E/Z stereochemistry underscores its importance as a core concept in modern scientific research, driving innovation in fields ranging from drug discovery to the development of novel materials.

Structure

2D Structure

3D Structure

Properties

Molecular Formula |

C10H13N3O3 |

|---|---|

Molecular Weight |

223.23 g/mol |

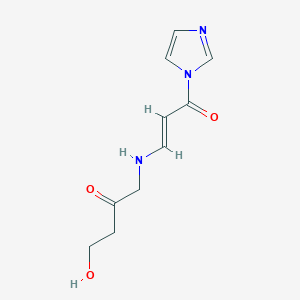

IUPAC Name |

4-hydroxy-1-[[(E)-3-imidazol-1-yl-3-oxoprop-1-enyl]amino]butan-2-one |

InChI |

InChI=1S/C10H13N3O3/c14-6-2-9(15)7-11-3-1-10(16)13-5-4-12-8-13/h1,3-5,8,11,14H,2,6-7H2/b3-1+ |

InChI Key |

XTQFPQZZZXNBRC-HNQUOIGGSA-N |

Isomeric SMILES |

C1=CN(C=N1)C(=O)/C=C/NCC(=O)CCO |

Canonical SMILES |

C1=CN(C=N1)C(=O)C=CNCC(=O)CCO |

Origin of Product |

United States |

Mechanistic Elucidation of E/z Interconversion Pathways in Diverse Chemical Environments

Thermal Isomerization Mechanisms: Rotational, Inversion, and Concerted Pathways

Thermal isomerization typically involves overcoming an energy barrier to rotation around the double bond. For C=C bonds, this usually requires significant energy input due to the pi (π) bond's strength studymind.co.uk. The primary mechanisms considered for thermal E/Z isomerization include:

Rotational Pathway: This involves direct rotation around the double bond. The energy barrier for this process is related to the strength of the π-bond, which must be partially broken or significantly distorted to allow rotation. For azobenzenes, rotation around the N=N bond is a proposed mechanism, though often accompanied by other processes acs.orgresearchgate.netumons.ac.be.

Inversion Pathway: This mechanism involves the inversion of configuration at one of the atoms forming the double bond. For C=N bonds, this typically involves inversion at the nitrogen atom, often through a planar transition state where the CNX bond angle approaches 180° researchgate.netcas.czmdpi.comumons.ac.be. For azobenzenes, inversion is also a key proposed mechanism, either alone or in combination with rotation acs.orgresearchgate.netumons.ac.be.

Concerted Pathways: These involve a simultaneous rotation and inversion, or other coordinated movements, to achieve the isomeric change. For azobenzenes, "inversion-assisted rotation" and "concerted inversion" have been proposed as mixed mechanisms acs.orgresearchgate.netrsc.org.

The specific mechanism favored depends heavily on the molecular structure, including the nature of the atoms in the double bond and the substituents. For instance, C=N bonds in imines and nitrones can isomerize via inversion or rotation, with the barrier height significantly influenced by substituents on the nitrogen atom researchgate.netcas.czmdpi.comcsic.es. Thermal isomerization of chlorohydrazones, for example, can occur via an "umklapp mechanism" involving rotation of a moiety within the molecular plane, but this process exhibits high energy barriers (around 110 kJ/mol) mdpi.com.

Catalytic Isomerization Strategies and Associated Mechanistic Insights

Catalysis plays a significant role in facilitating E/Z isomerization, often by lowering activation energies or providing specific reaction pathways.

Transition Metal-Catalyzed E/Z Isomerization: Mechanistic Studies and Catalyst Design Principles

Transition metals are widely employed catalysts for alkene isomerization, including E/Z interconversion. These catalysts often operate via mechanisms involving metal-hydride intermediates, π-allyl complexes, or nucleometallation pathways nih.govthieme-connect.comresearchgate.netresearchgate.netacs.orgosti.govresearchgate.netchemrxiv.org.

Common mechanistic pathways include:

Metal-Hydride (M-H) Insertion/β-Hydride Elimination: This is a prevalent mechanism where the alkene inserts into a metal-hydride bond, forming a metal-alkyl intermediate. Subsequent β-hydride elimination from this intermediate, often at a different carbon atom or with a different stereochemical outcome, regenerates the metal hydride and yields the isomerized product thieme-connect.comresearchgate.netacs.orgresearchgate.netchemrxiv.org. For example, manganese catalysts can promote terminal alkenes to internal E-alkenes via this pathway, favoring the E-isomer kinetically and thermodynamically acs.org.

π-Allyl Mechanism: In this pathway, the alkene coordinates to the metal center, forming a π-allyl complex. Rearrangement within this complex, often involving hydrogen migration, leads to the isomerized product nih.govresearchgate.net. For instance, iridium catalysts with CCC-pincer ligands can isomerize alkenes via iridium allyl hydride intermediates, with the specific pathway (intramolecular vs. intermolecular hydrogen transfer) influenced by ligand steric effects researchgate.net.

Nucleometallation/β-Elimination: This mechanism, supported by DFT calculations and deuterium (B1214612) labeling, involves nucleopalladation followed by β-elimination nih.govchemrxiv.org. Palladium(II) catalysts are known to promote E/Z isomerization of alkenes through such pathways, especially when directed by specific functional groups nih.govchemrxiv.org.

Catalyst design principles focus on tuning the metal center and its ligands to control reactivity, selectivity, and stability. Factors like ligand steric bulk can significantly influence the reaction pathway, leading to different selectivities researchgate.net. The choice of metal, oxidation state, and ancillary ligands are critical for achieving desired E/Z ratios researchgate.netresearchgate.netacs.orgosti.govresearchgate.net. For example, nickel catalysts can mediate insertion/elimination mechanisms for terminal alkenes to internal E-alkenes researchgate.net.

Organocatalytic and Biocatalytic Approaches to E/Z Isomerization

Beyond transition metals, organocatalysts and biocatalysts also offer routes for E/Z isomerization.

Organocatalysis: Small organic molecules can catalyze isomerization. For instance, flavin-based organocatalysts, inspired by biological systems, can mediate the photoisomerization of polarized alkenes, often following photochemical pumping mechanisms nih.govresearchgate.net. Chiral catalysts can also induce enantioselective E/Z isomerization, as demonstrated with copper complexes mediating the isomerization of 2-styrylpyrrolidine derivatives chinesechemsoc.org.

Biocatalysis: While less extensively detailed in the provided search results for general E/Z isomerization, biological systems often employ enzymes that facilitate specific geometric transformations. The visual cycle, for example, involves the photoisomerization of 11-cis-retinal (B22103) to all-trans-retinal (B13868) catalyzed by a protein (opsin) nih.gov.

Influence of Molecular Structure and Reaction Conditions on E/Z Isomerization Kinetics and Thermodynamics

The rate (kinetics) and equilibrium position (thermodynamics) of E/Z isomerization are profoundly influenced by the inherent molecular structure of the substrate and the external reaction conditions.

Molecular Structure: The presence of specific functional groups, conjugation, and the nature of the double bond (e.g., C=C vs. C=N) all impact isomerization barriers and preferences. For example, electron-withdrawing groups on C=N bonds can increase isomerization barriers cas.czcsic.es. The rigidity or flexibility of the molecular framework also plays a role; strained systems might favor different isomerization pathways rsc.org.

Reaction Conditions: Temperature, solvent, pressure, and the presence of additives or catalysts can all alter the kinetics and thermodynamics. For example, higher temperatures generally accelerate thermal isomerization thieme-connect.com. Solvent polarity can influence the stability of transition states and intermediates, thereby affecting reaction rates csic.esnih.gov.

Steric and Electronic Factors in Stereocontrol

Stereocontrol in E/Z isomerization is often governed by a delicate interplay of steric and electronic factors.

Steric Factors: Steric hindrance between substituents can influence the relative stability of E and Z isomers and the transition states leading to them. Generally, larger groups prefer to be positioned further apart (trans, corresponding to the E configuration) to minimize steric repulsion studymind.co.ukarkat-usa.orgnih.govrsc.orgamazonaws.comox.ac.ukmasterorganicchemistry.com. However, in some cases, steric interactions can favor the Z configuration if it allows for other stabilizing interactions, such as intramolecular hydrogen bonding mdpi.comnih.govunimi.it. For example, in certain reactions, steric factors can dictate the stereochemical outcome by influencing conformational equilibria of intermediates nih.gov.

Electronic Factors: Electronic effects, such as conjugation, resonance, and inductive effects, also play a critical role. Extended π-conjugation can stabilize planar configurations and influence the energy barrier for rotation cas.czmdpi.comarkat-usa.orgunimi.it. Electron-donating or electron-withdrawing substituents can alter the electron density distribution within the double bond, affecting its susceptibility to attack or rotation cas.czmdpi.comamazonaws.com. In some instances, electronic factors can counteract steric preferences, leading to unexpected stereochemical outcomes arkat-usa.orgrsc.orgamazonaws.com. For example, electrostatic interactions between dipoles and hydrogen bonds can stabilize specific isomers mdpi.comnih.govunimi.it.

The precise balance of these factors determines the preferred isomerization pathway and the resulting stereochemical outcome. Computational studies, such as Density Functional Theory (DFT), are invaluable tools for dissecting these influences and predicting isomerization barriers and selectivities researchgate.netcas.czmdpi.comumons.ac.bersc.orgcsic.esmdpi.comrsc.orgthieme-connect.comresearchgate.netresearchgate.netacs.orgosti.govchemrxiv.orgnih.govrsc.orgamazonaws.comunimi.itchemrxiv.orgnih.gov.

Compound Names Mentioned:

(mixture E/Z) (general term)

Chlorohydrazones

Imines

Nitrones

Acylhydrazones

Phenylvinylacetylene (PVA)

11-cis-retinal

all-trans-retinal

Anethole

Allyl ethers

Diallyl ethers

Homoallyl ether

Sorbic acid derivatives

Hemithioindigo–hemistilbene (HTI)

Thioindigo

2-styrylpyrrolidine derivatives

C-methoxycarbonyl-N-aryl chlorohydrazones

Push–pull azobenzene derivatives

DMA-PHA

PHA

DASA

Azo

Z-ppAB

Solvent and Medium Effects on Isomerization Pathways

Polarity and Dielectric Effects: Solvent polarity, often quantified by parameters such as the ET(30) scale, can dictate the selectivity of E/Z isomerization. For instance, in certain photocatalytic reactions involving alkenes, highly polar solvents (ET(30) > 40) have been observed to promote high E-selectivity, whereas apolar solvents (ET(30) < 36.8) tend to favor the formation of Z-isomers. rsc.org The dielectric constant of the medium can also impact the stabilization of polar or charged transition states involved in the isomerization process. researchgate.net

Viscosity and Solvent Friction: In highly viscous environments, solvent friction can substantially retard the rate of isomerization. This phenomenon, deviating from standard transition state theory (TST), has been documented for various molecular systems. In such cases, the observed rate constants often exhibit an inverse relationship with a fractional power of the solvent viscosity. researchgate.net For example, increasing pressure within a nonpolar aprotic solvent, such as 2,4-dicyclohexyl-2-methylpentane, can elevate the viscosity and consequently slow down the Z/E isomerization of N-benzylideneanilines. researchgate.net Studies comparing different solvent types have indicated that the rate constants (kf) for such isomerizations can be larger in nonpolar aprotic solvents compared to polar aprotic or polar protic solvents when analyzed at comparable temperatures and viscosities. researchgate.net

Specific Solvent Interactions: Solvents can engage in specific interactions, such as hydrogen bonding, with the solute molecules. These interactions can alter the energy landscape of isomerization by stabilizing specific isomers or transition states. For example, in some acylhydrazone systems, the solvent environment can influence the stabilization of isomers through intramolecular hydrogen bonds. mdpi.com The choice of solvent can also dramatically affect the lifetimes of specific isomers. Dihydroquinolylazotetrazole dyes, for instance, exhibit significantly longer Z-isomer lifetimes in toluene (B28343) (on the order of minutes) compared to acetonitrile (B52724) (milliseconds), a difference attributed to variations in activation energy (Eact) and enthalpy of activation (ΔH‡). nih.gov

Examples of Solvent Influence:

Chlorohydrazones: These molecules typically possess high energy barriers (approximately 110 kJ/mol) for E/Z isomerization via the umklapp mechanism, making the process slow at ambient temperatures. unimi.itmdpi.com

Azobenzenes: Solvent effects are paramount in azobenzene isomerization. London dispersion (LD) forces can stabilize Z-azobenzenes, particularly in polar solvents like dimethyl sulfoxide (B87167) (DMSO), where hydrogen bonding plays a less dominant role. nih.gov In contrast, intramolecular hydrogen bonds are more influential in determining isomer stability in less polar solvents such as toluene or 1,4-dioxane. nih.gov

Dihydroquinolylazotetrazole Dyes: The kinetic and thermodynamic parameters governing Z-E isomerization are highly sensitive to both the position of substituents on the tetrazole ring and the polarity of the solvent. For dyes with substituents at position 1, lower activation energies and enthalpies of activation in acetonitrile lead to shorter Z-isomer lifetimes compared to toluene. Conversely, for dyes with substituents at position 2, the opposite trend is observed, with higher barriers in acetonitrile, yet comparable rate constants due to differences in entropy of activation. nih.gov

Table 1: Solvent and Medium Effects on E/Z Isomerization

| Compound Class/Example | Solvent/Medium | Parameter Measured | Value | Notes | Citation |

| Isatin-3-(4-phenyl)semicarbazone (Ib) | Not specified (theoretical) | ΔG (Z vs E) | ~18.8 kJ/mol | Z isomer is more stable. | researchgate.net |

| Isatin-3-(4-phenyl)semicarbazone (IIb) | Not specified (theoretical) | ΔG (Z vs E) | ~19.9 kJ/mol | Z isomer is more stable. | researchgate.net |

| Chlorohydrazones | Room temperature | Isomerization Barrier | ~110 kJ/mol | High barrier for the umklapp mechanism. | unimi.itmdpi.com |

| Dihydroquinolylazotetrazole Dyes (Dyes 2) | Acetonitrile (MeCN) | Z-isomer lifetime | Milliseconds | Shorter lifetime compared to toluene. | nih.gov |

| Dihydroquinolylazotetrazole Dyes (Dyes 2) | Toluene | Z-isomer lifetime | Minutes | Longer lifetime compared to acetonitrile. | nih.gov |

| N-Benzylideneanilines | Nonpolar aprotic (e.g., 2,4-dicyclohexyl-2-methylpentane) | Rate Constant (kf) | Larger than in polar solvents | Rate influenced by viscosity; specific values not provided. | researchgate.net |

| Photocatalytic E→Z Isomerization (Alkenes) | Apolar solvents (ET(30) < 36.8) | Selectivity | Favors Z-isomer | Correlation with solvent polarity parameter ET(30). | rsc.org |

| Photocatalytic E→Z Isomerization (Alkenes) | High polarity solvents (ET(30) > 40) | Selectivity | Favors E-selectivity | Correlation with solvent polarity parameter ET(30). | rsc.org |

Intramolecular Interactions and Conformational Dynamics in E/Z Isomers

The intrinsic molecular structure, including the presence of specific functional groups and their spatial arrangements, profoundly impacts the stability of E and Z isomers and the energy barriers governing their interconversion. Key intramolecular forces, such as hydrogen bonding, steric repulsion, and van der Waals (London dispersion) interactions, play critical roles in these processes.

Hydrogen Bonding: Intramolecular hydrogen bonds are frequently identified as significant contributors to isomer stability. In acylhydrazones, for instance, an N-H···O hydrogen bond can stabilize the E isomer, thereby increasing the activation energy required for conversion to the Z isomer. mdpi.com Conversely, in certain isatinphenylsemicarbazone derivatives, intramolecular hydrogen bonds contribute to the enhanced stability of Z isomers over E isomers, with theoretical calculations indicating energy differences of approximately 18.8–19.9 kJ/mol. researchgate.net For pyrrole-2-carbaldehyde oxime, both E and Z isomers adopt syn conformations stabilized by N-H···N and N-H···O intramolecular hydrogen bonds, respectively. nih.gov

Steric Effects: Steric hindrance can destabilize isomers, particularly the Z configuration, where bulky substituents are positioned in closer proximity. Textbooks generally indicate that steric hindrance leads to the destabilization of Z isomers. acs.org For example, in substituted iminophosphonates, the presence of trifluoromethyl groups tends to favor the Z configuration, while aryl or alkyl substituents promote the E form, suggesting a delicate balance between electronic and steric factors. mdpi.com In derivatives like perchlorotriphenyl-methane (PTM) substituted stilbenes, steric interactions between aryl rings within the Z conformation can hinder rotation, effectively blocking isomerization and leading to an accumulation of Z isomers. rsc.org

London Dispersion (LD) Forces: Attractive London dispersion forces can also contribute to isomer stabilization. In some cases, particularly within polar solvents where hydrogen bonding may be less dominant, LD forces can become the decisive factor in stabilizing an isomer. nih.govacs.org For instance, increasing the bulkiness of substituents in meta-positions can reduce the rates of Z→E isomerization by enhancing attractive dispersion forces that lower the energy of the Z isomers. acs.org

Examples of Intramolecular Influence:

Acylhydrazones: The stabilization of the E-isomer via an intramolecular hydrogen bond (e.g., between an N-H group and an ortho-methoxy group) can increase the energy barrier for conversion to the Z-isomer. mdpi.com

Chlorohydrazones: Z isomers are often thermodynamically favored due to electrostatic interactions between bond dipoles, which can overcome the stabilizing effect of N-H···O bonds present in E isomers. mdpi.com The isomerization process typically involves an "umklapp" mechanism where the -NHAr moiety rotates, characterized by high energy barriers (around 110 kJ/mol). unimi.itmdpi.com

Azobenzenes: Intramolecular forces, including hydrogen bonds (e.g., amide and carbamate) and London dispersion interactions, contribute to the stabilization of Z-azobenzenes. nih.gov

Iminophosphonates (IPs): The ratio of Z to E isomers is significantly influenced by the nature of the substituents. Trifluoromethyl groups on the carbon atom favor the Z-configuration, while alkyl or aryl substituents typically promote the more stable E-form. mdpi.com

Stilbenes: While many stilbene derivatives exhibit conformational flexibility allowing for facile interconversion, the introduction of bulky substituents, as seen in PTM derivatives, can kinetically impede the Z→E isomerization. This blockage shifts the isomerization equilibrium towards the less stable Z isomer. rsc.org

Advanced Methodologies for Stereoselective and Stereospecific Synthesis of Defined E/z Isomers

Development of E-Selective Synthetic Transformations

Historically, the synthesis of (E)-alkenes has been favored thermodynamically, and many classical olefination reactions, such as the Wittig and Horner-Wadsworth-Emmons reactions, typically yield the more stable (E)-isomer. However, achieving high E-selectivity, particularly in complex settings, has necessitated the development of more refined and catalyst-controlled methods.

Recent advancements have focused on tuning the steric and electronic properties of catalysts to favor the formation of (E)-olefins. For instance, modifications of the Julia-Lythgoe olefination, such as the Julia-Kocienski olefination, are renowned for their high (E)-selectivity. preprints.org These reactions proceed through a mechanism that allows for thermodynamic equilibration to the more stable (E)-product. preprints.orgmdpi.com

In the realm of transition metal catalysis, specific catalytic systems have been engineered for E-selective outcomes. The aza-Peterson olefination provides a rapid route to (E)-alkenes from N-phenyl imines or ketones. researchgate.netorganic-chemistry.org Furthermore, certain ruthenium-based olefin metathesis catalysts have been designed to exhibit kinetic E-selectivity, a significant challenge in the field. mdpi.comnih.gov

| Reaction Type | Reagents/Catalyst | Key Features |

| Julia-Kocienski Olefination | Aldehydes, sulfones | High (E)-selectivity, mild conditions. preprints.org |

| Horner-Wadsworth-Emmons | Aldehydes, phosphonate (B1237965) carbanions | Generally favors (E)-alkenes. |

| Aza-Peterson Olefination | N-phenyl imines/ketones, allyl- or benzyltrimethylsilane | Rapid synthesis of (E)-1,3-dienes and stilbenes. researchgate.netorganic-chemistry.org |

| E-Selective Metathesis | Ruthenium catalysts | Kinetically controlled formation of (E)-olefins. mdpi.comnih.gov |

Evolution of Z-Selective Synthetic Methodologies

The synthesis of the thermodynamically less stable (Z)-alkenes presents a greater synthetic challenge and has been a major focus of methodological development. researchgate.net Significant strides have been made, particularly through the modification of classical reactions and the design of novel catalysts.

The Wittig reaction remains a cornerstone for (Z)-alkene synthesis, especially when using non-stabilized ylides under salt-free conditions. nih.govresearchgate.net More recently, the Still-Gennari modification of the Horner-Wadsworth-Emmons reaction, which utilizes electron-withdrawing groups on the phosphonate, has proven highly effective for generating (Z)-olefins. acs.org

A paradigm shift in (Z)-selective synthesis has been the advent of catalyst-controlled olefin metathesis. caltech.eduillinois.edu Molybdenum and tungsten-based Schrock catalysts, as well as specifically designed ruthenium-based Grubbs-type catalysts, have demonstrated remarkable (Z)-selectivity in cross-metathesis and ring-closing metathesis reactions. duke.edusemanticscholar.orgnih.govresearchgate.net These catalysts operate under kinetic control, favoring the formation of the (Z)-isomer by guiding the approach of the olefin to the metal center. thieme-connect.de

| Reaction Type | Reagents/Catalyst | Key Features |

| Wittig Reaction | Aldehydes, non-stabilized phosphorus ylides | Classic method for (Z)-alkene synthesis. nih.govresearchgate.net |

| Still-Gennari Olefination | Aldehydes, bis(trifluoroethyl)phosphonates | High (Z)-selectivity in HWE reactions. acs.org |

| Z-Selective Metathesis | Mo, W, or Ru catalysts | High kinetic control for (Z)-olefin formation. caltech.eduillinois.eduduke.edusemanticscholar.orgnih.govresearchgate.net |

| Alkyne Reduction | Lindlar's catalyst (for alkynes) | Stereospecific syn-hydrogenation to (Z)-alkenes. |

Stereoretentive Approaches in Olefin Synthesis

Stereoretentive synthesis, where the configuration of the starting alkene is preserved in the product, offers a powerful strategy for controlling olefin geometry. This approach is particularly valuable when stereochemically pure (E)- or (Z)-olefins are readily available.

The Suzuki-Miyaura coupling of vinyl boronic acids or esters with vinyl halides can proceed with retention of stereochemistry, providing a reliable method for constructing complex alkenes. Similarly, stereoretentive olefin metathesis has emerged as a significant advancement. nih.gov Ruthenium catalysts bearing dithiolate ligands, first reported by Hoveyda and co-workers, have shown exceptional ability to perform metathesis reactions while preserving the stereochemistry of the starting olefin. beilstein-journals.orgacs.orgnih.gov This allows for the synthesis of either (E)- or (Z)-products from the corresponding stereochemically pure starting materials. organic-chemistry.orgnih.gov These catalysts are thought to operate via a side-bound mechanism that minimizes steric interactions and preserves the initial olefin geometry throughout the catalytic cycle. thieme-connect.debeilstein-journals.org

Stereodivergent Catalysis for Controllable E/Z Isomer Generation

Stereodivergent synthesis provides access to any desired stereoisomer of a product from a common starting material by simply changing the catalyst or reaction conditions. This powerful concept has been extended to the synthesis of (E)- and (Z)-alkenes.

Dual catalytic systems have been developed where two different catalysts work in concert to control the final stereochemical outcome. nih.gov For example, a rhodium-catalyzed hydroboration of α,β-unsaturated carbonyl compounds allows for the synthesis of all possible diastereoisomers by appropriate selection of the substrate geometry (E or Z) and the ligand enantiomer. organic-chemistry.org

In another approach, different transition metal catalysts can promote opposing stereochemical pathways. For instance, in the isomerization of alkenylboronate esters, an iridium-based catalyst can selectively produce the (E)-isomer, while a ruthenium-based catalyst favors the (Z)-isomer from the same starting material. organic-chemistry.org Photocatalytic methods are also emerging as a powerful tool for (Z)/(E)* isomerization, enabling the stereodivergent construction of complex molecules. repec.orgnih.gov

Olefin Metathesis in E/Z Stereocontrol: Recent Advances and Applications

Olefin metathesis has become an indispensable tool in organic synthesis, and recent breakthroughs have established it as a premier method for controlling (E)/(Z)* stereochemistry. mdpi.comduke.edu The development of catalysts with high activity and selectivity has enabled the synthesis of previously inaccessible targets. illinois.edusemanticscholar.orgmit.edu

The quest for kinetic control in olefin metathesis has led to the development of highly effective (Z)- and, more recently, (E)-selective catalysts.

Z-Selective Metathesis : Molybdenum and tungsten monoaryloxide pyrrolide (MAP) catalysts developed by Schrock and Hoveyda are highly effective for (Z)-selective cross-metathesis. nih.govresearchgate.net Ruthenium-based catalysts with bulky N-heterocyclic carbene (NHC) ligands and chelating isopropoxy groups (Hoveyda-Grubbs catalysts) or cyclometalated ligands have also been engineered to provide high (Z)-selectivity. caltech.edu These catalysts have been successfully applied to the synthesis of numerous natural products and biologically active molecules containing (Z)-olefins. semanticscholar.orgresearchgate.net

E-Selective Metathesis : Achieving kinetic E-selectivity has been a more formidable challenge because it often competes with the thermodynamic preference for the (E)-isomer. mdpi.com However, recent research has led to the discovery of ruthenium catalysts that can favor the formation of (E)-olefins under kinetic control. nih.gov One strategy involves the Z-selective ethenolysis of an E/Z mixture of macrocycles, which selectively consumes the Z-isomer, leaving the pure E-isomer. nih.gov

Stereoretentive metathesis represents a significant advance, allowing the geometry of the starting olefin to be directly translated to the product. nih.govnih.gov This is particularly useful for the synthesis of both (E)- and (Z)-olefins, provided the corresponding starting materials are stereochemically pure. beilstein-journals.orgnih.gov

The key to this technology has been the development of ruthenium catalysts containing dithiolate ligands. acs.orgnih.gov These catalysts exhibit high fidelity in preserving the double bond geometry in both cross-metathesis and ring-closing metathesis reactions. beilstein-journals.orgorganic-chemistry.org Mechanistic studies suggest that the dithiolate ligand enforces a specific orientation of the metallacyclobutane intermediate, which is responsible for the observed stereoretention. thieme-connect.debeilstein-journals.org An in situ method for generating these highly selective ruthenium catalysts has made this powerful methodology more accessible to the broader synthetic community. acs.orgorganic-chemistry.org

| Catalyst System | Metathesis Type | Selectivity |

| Mo or W MAP Catalysts | Cross-Metathesis | High (Z)-selectivity. nih.govresearchgate.net |

| Chelated Ru Catalysts | Cross-Metathesis, RCM | High (Z)-selectivity. caltech.edusemanticscholar.org |

| Ru Dithiolate Catalysts | Cross-Metathesis, RCM | High Stereoretention (E→E, Z→Z). beilstein-journals.orgacs.orgnih.gov |

Enantioselective and Diastereoselective Synthesis Incorporating E/Z Control

The simultaneous control of both double bond geometry (E/Z isomerism) and stereocenters (enantiomers and diastereomers) represents a significant challenge in modern organic synthesis. wikipedia.orgethz.ch Methodologies that can dictate the absolute and relative stereochemistry while concurrently establishing a specific geometric isomer are of paramount importance for the efficient synthesis of complex molecules like natural products and pharmaceuticals, where biological activity is often dictated by a precise three-dimensional arrangement of atoms. wikipedia.org Advanced strategies often rely on sophisticated catalyst systems or substrate-controlled reactions where chiral information is effectively translated to both newly formed stereocenters and the configuration of an adjacent double bond.

Recent progress has led to the development of powerful catalytic systems that can achieve high levels of stereocontrol. These methods provide access to stereochemically dense molecules from simple precursors, often with the ability to selectively generate one of four possible stereoisomers (i.e., (R,E), (S,E), (R,Z), or (S,Z)) by tuning the catalyst or reaction conditions.

Photoinduced Nickel-Catalyzed Stereodivergent Alkenylation

A notable advancement is the development of a photoinduced, nickel-catalyzed enantioselective C(sp³)–H alkenylation reaction. acs.orgresearchgate.net This methodology enables the stereodivergent synthesis of both E- and Z-alkenes with an adjacent aryl-substituted tertiary stereocenter. acs.org A key feature of this strategy is the ability to tune the E/Z selectivity by choosing the appropriate photocatalyst counteranion, which modulates the energy transfer catalysis pathway. acs.orgresearchgate.net The enantioselectivity is controlled by a chiral bis(oxazoline) ligand complexed to the nickel catalyst.

This versatile approach utilizes simple alkylarenes and vinyl bromides as starting materials under mild reaction conditions. researchgate.net By selecting the photocatalyst, the reaction can be directed to favor either the Z- or E-isomer, while the chiral nickel catalyst ensures high enantioselectivity for the newly formed stereocenter. acs.org

Table 1: Selected Results for Ni-Catalyzed Enantioselective C(sp³)–H Alkenylation acs.org

| Alkylarene Substrate | Vinyl Bromide Substrate | Photocatalyst System | Yield (%) | Z:E Ratio | ee (%) |

|---|---|---|---|---|---|

| Ethylbenzene | (E)-(1-bromoprop-1-en-2-yl)benzene | Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | 75 | >95:5 | 90 (Z) |

| Ethylbenzene | (E)-(1-bromoprop-1-en-2-yl)benzene | [Ir(ppy)₂(dtbbpy)]BArF₂₄ | 80 | 5:>95 | 94 (E) |

| Indane | (E)-(1-bromoprop-1-en-2-yl)benzene | Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | 76 | >95:5 | 96 (Z) |

| Indane | (E)-(1-bromoprop-1-en-2-yl)benzene | [Ir(ppy)₂(dtbbpy)]BArF₂₄ | 82 | 5:>95 | 95 (E) |

| N-phenyl-2,3-dihydro-1H-indole | (E)-(bromoethene-1,2-diyl)dibenzene | Ir[dF(CF₃)ppy]₂(dtbbpy)]PF₆ | 85 | 90:10 | 95 (Z) |

| N-phenyl-2,3-dihydro-1H-indole | (E)-(bromoethene-1,2-diyl)dibenzene | [Ir(ppy)₂(dtbbpy)]BArF₂₄ | 88 | 10:90 | 97 (E) |

Substrate-Controlled Enantiodivergent Synthesis

In addition to catalyst control, substrate-controlled methods offer a powerful means of influencing stereochemical outcomes. Copper-catalyzed acylations of 1,3-butadienyl silanes have been developed for the enantiodivergent synthesis of (Z)- or (E)-β,γ-unsaturated ketones. nih.gov In this system, the stereochemical pathway is dictated by the nature of the silyl (B83357) substituent on the diene substrate.

Using the same chiral copper catalyst, phenyldimethylsilyl-substituted dienes predominantly yield (Z)-alkenes with high enantioselectivity. nih.gov Conversely, when a bulkier triisopropylsilyl-substituted diene is used, the reaction selectively produces the (E)-alkene with the opposite absolute configuration at the α-tertiary stereocenter. nih.gov This switch in selectivity provides a convenient route to different stereoisomers from a common set of reagents, simply by modifying the diene's silyl group. nih.gov

Table 2: Silyl Group Effect in Cu-Catalyzed Enantiodivergent Synthesis nih.gov

| Diene Silyl Group | Acyl Fluoride | Ligand | Yield (%) | Z:E Ratio | ee (%) of Z-Isomer | ee (%) of E-Isomer |

|---|---|---|---|---|---|---|

| SiMe₂Ph | Benzoyl fluoride | (R,R)-Ph-BPE | 85 | 10:1 | 94 | 78 |

| SiMe₃ | Benzoyl fluoride | (R,R)-Ph-BPE | 82 | 6:1 | 90 | 68 |

| SiPh₂ᵗBu | Benzoyl fluoride | (R,R)-Ph-BPE | 88 | 1:>20 | - | 90 |

| SiⁱPr₃ | Benzoyl fluoride | (R,R)-Ph-BPE | 90 | 1:>20 | - | 96 |

| SiMe₂Ph | 2-Naphthoyl fluoride | (R,R)-Ph-BPE | 86 | 12:1 | 98 | 82 |

| SiⁱPr₃ | 2-Naphthoyl fluoride | (R,R)-Ph-BPE | 92 | 1:>20 | - | 96 |

Stereospecific nih.govresearchgate.net-Sigmatropic Rearrangements

Sigmatropic rearrangements are another powerful tool for translating the stereochemistry of an alkene into a new stereocenter. The nih.govresearchgate.net-sigmatropic rearrangement of chiral allylic selenimides has been employed in the synthesis of α-alkyl, α-vinyl amino acids. nih.gov In this approach, the defined (E)- or (Z)-geometry of the starting allylic selenide (B1212193) directly dictates the diastereomeric outcome of the product.

The synthesis begins with an asymmetric organocatalytic α-selenenylation, followed by olefination to generate separable E- and Z-allylic selenides with high enantiopurity. nih.gov Upon oxidation to the corresponding selenimides, a spontaneous and stereospecific nih.govresearchgate.net-rearrangement occurs. The (E)- and (Z)-isomers rearrange to produce different diastereomers of the final amino acid product, both with excellent retention of enantiomeric purity. nih.gov This demonstrates how the initial E/Z configuration is crucial for controlling the relative stereochemistry in the final product.

Table 3: Stereospecific Rearrangement of E/Z Allylic Selenide Isomers nih.gov

| Starting Allylic Selenide Isomer | Resulting Product Diastereomer | Overall Yield (%) | ee (%) |

|---|---|---|---|

| (E)-isomer | (2R,3S)-α-vinyl-phenylalanine derivative | 65 | 97 |

| (Z)-isomer | (2R,3R)-α-vinyl-phenylalanine derivative | 58 | 97 |

| (E)-isomer | (2R,3S)-α-vinyl-leucine derivative | 60 | 95 |

| (Z)-isomer | (2R,3R)-α-vinyl-leucine derivative | 55 | 95 |

Sophisticated Analytical Techniques for Characterization and Quantification of E/z Isomeric Mixtures

High-Resolution Spectroscopic Methods for E/Z Ratio Determination and Configurational Assignment

Spectroscopic methods offer powerful, non-destructive tools for assigning the configuration of E/Z isomers and determining their relative ratios within a mixture. These techniques probe the distinct molecular environments of the isomers, providing unique spectral fingerprints that allow for their differentiation and quantification.

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules and is particularly adept at distinguishing between E/Z isomers. creative-biostructure.com The precise chemical environment of each nucleus influences its resonance frequency, leading to distinct signals for each isomer in the NMR spectrum.

¹H and ¹⁹F NMR are frequently used for this purpose. The spatial arrangement of substituents around the double bond in E and Z isomers results in different shielding and deshielding effects on nearby protons or fluorine atoms. pearson.comresearchgate.net This difference in the local magnetic environment leads to variations in chemical shifts (δ), allowing for the identification and quantification of each isomer by integrating their respective signals. creative-biostructure.comresearchgate.net For instance, in one study, the signals of aromatic hydrogens neighboring fluorine atoms were well separated for the (E) and (Z) isomers, enabling a clear determination of their ratio. researchgate.net Similarly, ¹⁹F NMR can provide clear differentiation for fluorinated compounds. researchgate.net

For studying isomers in dynamic equilibrium, 2D NMR techniques such as Nuclear Overhauser Effect Spectroscopy (NOESY) and Exchange Spectroscopy (EXSY) are invaluable. acs.orgacs.orgnih.gov When a NOESY experiment is applied to study chemical exchange, it is referred to as EXSY. acs.org These methods can detect the interconversion between E and Z isomers, which is often a more convenient alternative to variable-temperature (VT) NMR studies. acs.orgnih.gov

In a 2D EXSY spectrum, nuclei that are exchanging between two different environments (i.e., the E and Z forms) give rise to "cross-peaks" that connect the signals of the exchanging atoms. nih.gov These cross-peaks have the same phase as the signals on the diagonal of the spectrum, providing unambiguous evidence of the dynamic equilibrium. acs.orgnih.gov One-dimensional (1D) NOESY/EXSY experiments can also be effective; irradiation of a proton in one isomer will lead to the appearance of a negative peak for the corresponding proton in the other isomer due to saturation transfer. acs.org These techniques have been successfully used to demonstrate E-Z equilibration in enamino carbonyl compounds, even when one isomer is present at a much lower concentration. acs.orgacs.org

| NMR Technique | Principle of Differentiation/Analysis | Key Observation | Application Example |

|---|---|---|---|

| ¹H / ¹⁹F NMR | Different chemical environments lead to distinct chemical shifts (δ) for each isomer. | Separate, quantifiable signals for E and Z isomers. | Quantification of E/Z ratio in substituted stilbenes. acs.org |

| 1D NOESY/EXSY | Detects chemical exchange through saturation transfer. | Irradiation of a peak in one isomer produces a negative peak for the corresponding proton in the exchanging isomer. acs.org | Detection of equilibrating enamino carbonyl isomers. acs.org |

| 2D NOESY/EXSY | Detects chemical exchange via cross-peaks. | Presence of cross-peaks between the signals of the two isomers, which have the same phase as the diagonal peaks. nih.gov | Confirmation of E-Z interconversion in 1,4-diketone derivatives. nih.gov |

Ultraviolet-Visible (UV-Vis) and Raman spectroscopy are powerful techniques for monitoring the dynamic interconversion between E and Z isomers, particularly in response to external stimuli like light (photoisomerization) or heat.

UV-Vis spectroscopy measures the absorption of light in the ultraviolet and visible regions of the electromagnetic spectrum, which corresponds to electronic transitions within a molecule. E and Z isomers, having different spatial arrangements, often exhibit distinct electronic structures and, consequently, different absorption spectra, including different wavelengths of maximum absorbance (λmax) and molar absorptivities. researchgate.netrsc.org The isomerization process can be monitored in real-time by tracking the changes in the UV-Vis spectrum. For example, the thermal relaxation of azobenzene (B91143) isomers from the Z to the E form can be followed by observing the decrease in the absorbance band characteristic of the Z isomer and the simultaneous increase in the band for the E isomer. rsc.org

Raman spectroscopy provides information about the vibrational modes of a molecule. Since the vibrational frequencies are highly sensitive to molecular geometry, E and Z isomers produce distinct Raman spectra. sepscience.com This technique can be used to monitor isomerization dynamics by tracking the intensity of vibrational bands unique to each isomer. researchgate.net Resonance Raman spectroscopy is a particularly sensitive variant of the technique where the laser excitation wavelength is chosen to coincide with an electronic absorption band of the molecule. oxinst.com This results in a significant enhancement of the Raman signal for the absorbing species, allowing for the monitoring of isomerization even at very low concentrations. oxinst.com

| Technique | Parameter Monitored | Observation during Z → E Isomerization | Reference |

|---|---|---|---|

| UV-Vis Spectroscopy | Absorbance at specific wavelengths (λmax) for each isomer. | Decrease in absorbance for the Z-isomer's characteristic band and an increase for the E-isomer's band. | rsc.org |

| Raman Spectroscopy | Intensity of characteristic vibrational peaks for each isomer. | Decrease in intensity of Z-isomer peaks (e.g., at 1428 cm⁻¹) and increase in intensity of E-isomer peaks (e.g., at 156 cm⁻¹). | researchgate.net |

Advanced Chromatographic and Electrophoretic Separation of E/Z Isomers

When analysis of the bulk mixture is insufficient, physical separation of the E/Z isomers is necessary. Advanced chromatographic and electrophoretic techniques provide high-resolution separation, enabling the isolation and individual quantification of each isomer.

High-Performance Liquid Chromatography (HPLC) is a robust and widely used technique for the separation of E/Z isomers. helsinki.firsc.org The separation is achieved based on the differential partitioning of the isomers between a stationary phase (packed in a column) and a liquid mobile phase. The slightly different polarities and shapes of E/Z isomers cause them to interact differently with the stationary phase, leading to different retention times and their subsequent separation. For example, a reverse-phase HPLC method using a C18 column was successfully developed to separate the (E) and (Z)-isomers of entacapone, achieving a resolution factor of 3.0. nih.gov Similarly, the geometric isomers of acrivastine (B1664353) have been separated and isolated using preparative HPLC. researchgate.netnih.gov

Supercritical Fluid Chromatography (SFC) has emerged as a powerful alternative to HPLC for isomer separations. chromatographyonline.com SFC typically uses supercritical carbon dioxide as the main mobile phase, often with an organic co-solvent (modifier). It frequently provides faster, more efficient separations than HPLC while significantly reducing the consumption of organic solvents. fagg.be SFC has demonstrated the ability to resolve complex mixtures, including the simultaneous separation of all four isomers (both chiral and E/Z) of a small molecule inhibitor in under six minutes. chromatographyonline.com

| Parameter | Value/Condition |

|---|---|

| Analytical Column | Gemini C18 (50mm x 4.6mm, 5µm) |

| Mobile Phase | 1% formic acid and methanol (B129727) (50:50, v/v) |

| Capacity Factor (k') for (E)-isomer | 2.6 |

| Capacity Factor (k') for (Z)-isomer | 1.3 |

| Selectivity Factor (α) | 2.0 |

| Resolution Factor (Rs) | 3.0 |

Data sourced from PubMed. nih.gov

For mixtures composed of volatile and thermally stable E/Z isomers, Gas Chromatography (GC) is the preferred separation technique. libretexts.orgresearchgate.net In GC, a sample is vaporized and transported by an inert carrier gas through a capillary column containing a stationary phase. Separation occurs based on differences in the isomers' boiling points and their interactions with the stationary phase. libretexts.org Components with lower boiling points or weaker interactions travel through the column faster. The use of temperature programming, where the column temperature is increased during the analysis, is common to ensure efficient separation of components with a range of volatilities. msu.edu

GC is frequently coupled with a Mass Spectrometer (GC-MS), which serves as a powerful detector. libretexts.orgmsu.edu As each separated isomer elutes from the column, it is ionized and fragmented in the mass spectrometer. The resulting mass spectrum provides a unique fragmentation pattern that confirms the identity of the isomer. libretexts.orgnih.gov This technique is widely applied in the analysis of volatile organic compounds (VOCs) from various sources. nih.govresearchgate.netnih.gov

| Parameter | Typical Condition/Choice |

|---|---|

| Column Type | Fused silica (B1680970) capillary column (e.g., DB-5, HP-5ms) |

| Carrier Gas | Helium or Nitrogen |

| Injection Mode | Split/Splitless |

| Temperature Program | Initial hold, followed by one or more temperature ramps to a final temperature. msu.edu |

| Detector | Flame Ionization Detector (FID) or Mass Spectrometer (MS). libretexts.org |

Capillary Electrophoresis (CE) is a high-efficiency separation technique performed in narrow-bore capillaries. wikipedia.org It separates analytes, primarily ions, based on their differential migration rates in an electrolyte solution under the influence of a strong electric field. libretexts.org The separation is based on the charge-to-size ratio of the analytes. usp.org

Capillary Zone Electrophoresis (CZE), the simplest form of CE, is highly effective for separating charged E/Z isomers. libretexts.org Due to its extremely high resolving power, CZE can separate molecules that have only minor differences in their charge-to-mass ratio. usp.org For neutral isomers, a variation called Micellar Electrokinetic Chromatography (MEKC) is used, where surfactants are added to the buffer to form micelles that act as a pseudo-stationary phase, enabling separation based on differential partitioning. Furthermore, CE is a powerful tool for chiral separations, which can be extended to diastereomeric E/Z isomers by adding a chiral selector (e.g., a cyclodextrin) to the buffer. scilit.comnih.gov The selector forms transient, diastereomeric complexes with the isomers, which then have different electrophoretic mobilities, allowing for their separation. nih.gov

X-ray Diffraction for Solid-State E/Z Stereochemistry

Single-crystal X-ray diffraction (XRD) stands as the most definitive method for the unambiguous determination of molecular structure, including the precise stereochemistry of E/Z isomers in the solid state. nih.govresearchgate.netspringernature.com This powerful analytical technique provides a three-dimensional map of electron density within a crystal, from which the exact spatial arrangement of atoms can be deduced, leaving no ambiguity about the configuration around a double bond. wikipedia.orglibretexts.org

The fundamental principle of X-ray crystallography involves irradiating a single, well-ordered crystal with a monochromatic X-ray beam. The X-rays are diffracted by the electrons of the atoms in the crystal lattice, producing a unique diffraction pattern of spots of varying intensities. wikipedia.orglibretexts.org By measuring the angles and intensities of these diffracted beams, researchers can mathematically reconstruct a three-dimensional electron density map of the molecule. wikipedia.org This map is then interpreted to determine the precise position of each atom, bond lengths, and bond angles.

For E/Z isomers, this technique is particularly powerful. Once the atomic coordinates are established, the geometry around the double bond is unequivocally resolved. This allows for direct visualization of the substituent positions, confirming whether they are on the zusammen (same) side (Z-isomer) or entgegen (opposite) side (E-isomer). The structural data obtained from XRD is considered the "gold standard" and is often used to validate assignments made by other spectroscopic techniques, such as NMR or IR, which can sometimes be ambiguous, especially in complex molecules. researchgate.net

A significant application of this technique is in the study of photoswitchable molecules, such as azobenzenes, where the distinct geometric and packing arrangements of the E and Z isomers in the crystalline state dictate their material properties. beilstein-journals.orgresearchgate.netrsc.org X-ray diffraction has been instrumental in characterizing the planar structure of the more stable trans (E) isomer of azobenzene and the non-planar, twisted conformation of the cis (Z) isomer. wikipedia.org

Table 1: Representative Crystallographic Data for an E/Z Isomeric System

| Parameter | E-Isomer | Z-Isomer |

| Compound | (E)-Azobenzene | (Z)-Azobenzene |

| Formula | C₁₂H₁₀N₂ | C₁₂H₁₀N₂ |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | P2₁/c | Pcab |

| a (Å) | 12.16 | 7.63 |

| b (Å) | 5.77 | 10.32 |

| c (Å) | 7.42 | 12.51 |

| β (deg) | 114.4 | 90 |

| Volume (ų) | 473.5 | 985.1 |

| N-N distance (Å) | ~1.19 | ~1.25 |

| Configuration | Confirmed Trans | Confirmed Cis |

Note: This table contains representative data compiled from typical crystallographic studies of azobenzene isomers. Actual values can vary slightly based on specific experimental conditions and derivatives.

Integrating Experimental and Computational Data for Comprehensive E/Z Mixture Analysis

While powerful individual techniques exist for analyzing E/Z isomers, a truly comprehensive understanding is best achieved by integrating experimental data with computational methods. nih.govquora.com This synergistic approach allows for the validation of theoretical models with empirical evidence and the use of computation to interpret complex experimental results that might otherwise be ambiguous. mdpi.comnih.gov The combination of techniques like Nuclear Magnetic Resonance (NMR) spectroscopy with Density Functional Theory (DFT) calculations has become an indispensable tool in modern chemical analysis. creative-biostructure.comruc.dk

Experimental techniques provide real-world data on the properties and composition of an isomeric mixture. For instance, ¹H NMR spectroscopy can often distinguish between E and Z isomers based on differences in the chemical shifts and coupling constants of protons near the double bond. creative-biostructure.com However, in complex molecules or in cases of overlapping signals, definitive assignment can be challenging.

This is where computational chemistry provides crucial insight. Using methods like DFT, researchers can build models of both the E and Z isomers and calculate their theoretical properties, such as relative thermodynamic stabilities and NMR chemical shifts. imist.masemanticscholar.org The calculated energy difference (ΔE) between the isomers can predict their equilibrium ratio, while the calculated NMR spectra can be directly compared to the experimental spectra. creative-biostructure.com When the computationally predicted spectrum for a given isomer closely matches a set of experimental signals, it provides strong evidence for the assignment of that isomer. mdpi.com

This integrated approach has proven highly effective in several areas:

Structural Confirmation: In a study of newly synthesized aryl(alkyl)azole oximes, ¹H NMR was used to determine the E/Z isomer ratios. DFT calculations were then employed to corroborate the structural assignments and analyze the thermodynamic properties of the isomers. creative-biostructure.com

Interpretation of Complex Spectra: For molecules with multiple stereoisomers or complex NMR spectra, DFT calculations can help to assign specific peaks to the correct isomer, resolving ambiguities that cannot be solved by experimental data alone. ruc.dk

Understanding Isomerization Mechanisms: Computational models can map the energy landscape of the E/Z isomerization process, identifying transition states and calculating activation energy barriers, which helps in understanding the dynamics of the interconversion. imist.ma

The synergy is bidirectional: experimental data grounds the computational models in reality, preventing reliance on purely theoretical results, while computational analysis provides a level of detail and interpretation that is often inaccessible through experiment alone. nih.govnih.gov

Table 2: Comparison of Experimental and DFT-Calculated ¹H NMR Chemical Shifts (ppm) for a Hypothetical Vinylic Proton

| Isomer | Experimental δ (ppm) | DFT-Calculated δ (ppm) | Assignment Confidence |

| E-Isomer | 6.85 | 6.82 | High |

| Z-Isomer | 6.50 | 6.48 | High |

Note: This table illustrates the typical excellent correlation between experimental NMR data and values predicted by DFT calculations, which allows for confident assignment of signals to the correct E/Z isomer.

Computational Chemistry and Theoretical Modeling of E/z Stereoisomerism

Quantum Mechanical Studies of E/Z Isomer Energetics and Stability

Quantum mechanical (QM) calculations, particularly Density Functional Theory (DFT) and ab initio methods, are extensively used to determine the relative energies and thermodynamic stability of E and Z isomers. These studies reveal subtle differences in energy, often influenced by a combination of steric and electronic effects. For instance, QM calculations have shown that for certain iminophosphonates, the Z-configuration is favored due to intramolecular hydrogen bonding or specific electronic interactions, while alkyl or aryl substituents can stabilize the E-form mdpi.com. Studies on haloethenes suggest that more electronegative substituents on the same side can lead to a preference for the Z configuration rsc.org. The relative free energy differences (ΔG) between E and Z isomers can range significantly, with values reported from +8.2 kcal/mol to -6.4 kcal/mol for various organic molecules acs.org. These energetic differences are crucial for understanding equilibrium compositions and predicting which isomer will predominate under specific conditions. For example, in chlorohydrazones, Z isomers are thermodynamically favored, with electrostatic interactions between dipoles overcoming stabilization from N–H···O bonds present in E isomers unimi.it.

Data Table 1: Relative Energetics of E/Z Isomers

| Compound Class | Isomer Preference | ΔG (kcal/mol) | Stabilizing Factors | Reference |

| Substituted Iminophosphonates | Z (CF3-substituted) | -8.8 (approx.) | Hydrogen bonding (H···F, H···O), CH,π-interactions | mdpi.com |

| Substituted Iminophosphonates | E (Alkyl/Aryl-substituted) | Varies | Steric effects, electronic effects | mdpi.com |

| Haloethenes | Z (more electronegative substituents) | Varies | Electronegativity of substituents | rsc.org |

| Prototypical Organic Molecules | Varies | +8.2 to -6.4 | Combination of steric and electronic effects | acs.org |

| Chlorohydrazones | Z | Favored | Electrostatic interactions (C–O, C–Cl, N–H dipoles) | unimi.it |

Molecular Modeling and Simulation of Isomerization Pathways and Transition States

Understanding the process by which E and Z isomers interconvert is critical. Molecular modeling and simulation techniques, including molecular dynamics (MD) and direct dynamics simulations, are employed to map out isomerization pathways and identify transition states (TSs). These simulations can calculate activation energies (ΔG‡) for E→Z or Z→E transformations. For example, the (E,Z) isomerization of certain chlorohydrazones proceeds via an "umklapp" mechanism, involving rotation around the C=N bond, with high activation barriers (approximately 110 kJ/mol) that significantly slow down the process at room temperature unimi.it. Studies on overcrowded alkenes have utilized molecular dynamics simulations to understand photochemical E-Z isomerization, revealing it to be directional and leading to mixtures of metastable isomers acs.org. Direct dynamics simulations are particularly useful for large molecules with multiple decomposition or isomerization pathways, where identifying transition states can be challenging with traditional methods hawaii.edu. Advanced computational workflows are being developed to automate the generation of transition state structures, combining machine learning with quantum chemistry for improved speed and accuracy researchgate.net.

Development of Predictive Computational Tools for E/Z Stereoselectivity

The ability to predict the stereoselectivity of reactions, including the preference for E or Z isomer formation, is a major goal in computational chemistry. Machine learning (ML) techniques are increasingly being applied to develop predictive models. These models can learn complex relationships between molecular descriptors, reaction conditions, and stereochemical outcomes. For instance, ML models have been developed to predict the ΔΔG‡ values of reactions, showing strong correlations between transition states and reactants, and even predicting imine transition states (E- or Z-) with high accuracy arxiv.org. Optimization of stereoselective reactions has also been achieved using Bayesian optimization tools, leading to improved E/Z ratios in specific synthetic processes nih.gov. While qualitative understanding of stereoselectivity often relies on steric and electronic effects, quantitative prediction remains challenging, driving the development of sophisticated computational tools that combine various data science approaches with quantum chemical principles arxiv.orgresearchgate.net.

Biological Recognition and Functional Impact of E/z Stereochemistry in Biosystems

Stereospecificity of Enzymes and Receptors with E/Z Isomers

Enzymes and receptors, being chiral molecules themselves, often exhibit a high degree of stereospecificity, meaning they can distinguish between stereoisomers of a substrate or ligand. researchgate.net This specificity extends to E/Z isomers, where the protein's active or binding site is precisely shaped to accommodate one isomer over the other.

A clear example of this is found in the catabolism of phenylalanine and tyrosine. Two key enzymes in this pathway, maleylacetoacetate isomerase and fumarylacetoacetate hydrolase, demonstrate strict stereospecificity for Z and E isomers, respectively.

Maleylacetoacetate isomerase (MAAI): This enzyme, also known as glutathione S-transferase zeta 1 (GSTZ1), catalyzes the cis-trans (Z to E) isomerization of 4-maleylacetoacetate to 4-fumarylacetoacetate. wikipedia.orgnih.gov This conversion is a crucial step in the metabolic pathway. The enzyme specifically recognizes the Z-isomer (maleylacetoacetate) and facilitates its rotation into the E-isomer. wikipedia.org

Fumarylacetoacetate hydrolase (FAH): Following the isomerization step, FAH catalyzes the final step in tyrosine degradation, hydrolyzing 4-fumarylacetoacetate (the E-isomer) into fumarate and acetoacetate. portlandpress.comwikipedia.org Crucially, FAH is specific for the E-isomer and does not act on the Z-isomer, maleylacetoacetate. portlandpress.com This ensures the metabolic pathway proceeds correctly only after the specific isomerization has occurred.

This enzymatic specificity highlights how biological systems utilize E/Z isomerism to control metabolic flux and ensure the correct products are formed.

Molecular Basis of Biological Discrimination Between E and Z Forms

The ability of biological macromolecules to discriminate between E and Z isomers lies in the precise three-dimensional arrangement of their binding sites. The different spatial orientation of substituents in E and Z isomers leads to distinct steric and electronic interactions with the amino acid residues lining the binding pocket.

A compelling case study is the interaction of the E and Z isomers of the drug doxepin with the human histamine H₁ receptor (H₁R). nih.govtechnologynetworks.com Doxepin is commercially available as a mixture of isomers, but the Z-isomer is known to be more effective. nih.govtechnologynetworks.com Recent research has elucidated the molecular basis for this difference in activity. By analyzing the isomers bound to the receptor, it was determined that the Z-isomer binds to the wild-type H₁R with approximately 5.2-fold higher affinity than the E-isomer. nih.gov

Initially, it was thought that a hydrogen bond between a threonine residue (Thr112) in the binding pocket and the oxygen atom of the E-isomer might play a role. kyoto-u.ac.jp However, molecular dynamics simulations and experiments with a mutated receptor (where threonine was replaced by valine) revealed a more subtle mechanism. The hydroxyl group of Thr112 does not form a direct hydrogen bond with the E-isomer but instead contributes to a chemical environment within the binding pocket that is more favorable for the Z-isomer. nih.govelsevierpure.com This precise chemical and spatial complementarity allows the receptor to selectively favor the binding of one geometric isomer over the other, leading to a more potent biological response.

| Receptor | E/Z Ratio of Bound Doxepin | Relative Binding Affinity | Key Amino Acid Residue | Molecular Interaction Detail |

|---|---|---|---|---|

| Wild-Type (WT) H₁R | 55:45 (E:Z) | Z-isomer has ~5.2-fold higher affinity | Threonine (Thr112) | Hydroxyl group of Thr112 creates a chemical environment in the binding pocket that favors the Z-isomer. nih.govelsevierpure.com |

| T112V Mutant H₁R | 89:11 (E:Z) | Similar affinities for both isomers | Valine (V112) | The mutation removes the specific chemical environment, leading to a loss of selectivity for the Z-isomer. nih.gov |

Role of E/Z Isomerism in Natural Product Biosynthesis and Function

The controlled isomerization between E and Z forms is a critical strategy employed by nature to construct complex molecular architectures in natural products. u-tokyo.ac.jp Enzymes can precisely control the geometry of double bonds within a biosynthetic precursor, setting the stage for subsequent stereocontrolled reactions.

The biosynthesis of the fungal metabolite (-)-PF1018 provides a remarkable example of this principle. escholarship.org The complex tricyclic core of this molecule is assembled through a carefully orchestrated cascade of pericyclic reactions. The key to initiating this cascade is an enzyme, designated PfB , which functions as a regio- and stereoselective isomerase. escholarship.org

The biosynthesis begins with a linear polyene precursor, pre-PF1018 , which exists in an all-E configuration. escholarship.org The enzyme PfB then facilitates three specific and regioselective E to Z isomerizations within this precursor. This controlled change in geometry is crucial as it folds the linear molecule into a conformation that is primed for a subsequent 8π-electrocyclization and an intramolecular Diels-Alder reaction. escholarship.org Without this precise enzymatic control of E/Z geometry, the formation of the correct complex stereochemistry of (-)-PF1018 would not be possible, and alternative, non-productive reaction pathways would likely dominate. escholarship.org This illustrates how nature harnesses E/Z isomerization as a fundamental tool to expand structural diversity and create biologically active molecules. nih.gov

Applications of E/Z Isomerization in Biomimetic Systems (e.g., Visual Cycle Inspired Photochemistry)

The quintessential example of the functional importance of E/Z isomerization in biology is the mammalian visual cycle. wikipedia.org Vision is initiated by the photoisomerization of a Z-isomer, 11-cis-retinal (B22103), to its E-isomer, all-trans-retinal (B13868), within the opsin protein. oculogenetica.com This change in geometry triggers a conformational change in the protein, initiating the nerve impulse that results in sight. wikipedia.org

Inspired by this highly efficient natural process, researchers have developed biomimetic systems that utilize light to control E/Z isomerization for synthetic applications. acs.org A significant achievement in this area is the development of a catalytic, highly Z-selective isomerization of activated olefins using the naturally derived photocatalyst (-)-riboflavin (vitamin B₂). acs.orgorganic-chemistry.org

This system effectively inverts the directionality seen in the visual cycle (which is Z to E) to achieve a synthetically valuable E to Z transformation. acs.org The process is initiated by irradiating the reaction mixture with UV light (e.g., 402 nm), which excites the (-)-riboflavin catalyst. Through a process of triplet energy transfer, the catalyst selectively excites the E-isomer of the substrate, which can then relax to form the thermodynamically less stable Z-isomer. acs.orgorganic-chemistry.org This method has proven to be highly effective for a broad range of substrates, achieving excellent Z:E ratios. acs.orgacs.org

| Substrate Type | Example Substrate | Achieved Z:E Ratio |

|---|---|---|

| α,β-Unsaturated Ester | Ethyl (E)-3-phenylpent-2-enoate | 99:1 |

| α,β-Unsaturated Nitrile | (E)-3-phenylbut-2-enenitrile | 96:4 |

| α,β-Unsaturated Ketone | (E)-4-phenylpent-3-en-2-one | 95:5 |

| α,β-Unsaturated Aldehyde | (E)-3-phenylpent-2-enal | 98:2 |

| α,β-Unsaturated Amide | (E)-N,N-dimethyl-3-phenylpent-2-enamide | 99:1 |

This biomimetic approach, directly inspired by the fundamental photochemistry of vision, showcases how understanding biological E/Z isomerization can lead to the development of novel and powerful tools for chemical synthesis.

Environmental Fate and Transformation of E/z Isomeric Mixtures

Behavior of E/Z Isomers in Environmental Compartments: Transport, Partitioning, and Degradation Pathways

Transport and Partitioning:

The differential transport and partitioning of E/Z isomers are governed by their distinct physical and chemical properties, such as polarity, water solubility, and vapor pressure. While comprehensive data comparing the partitioning coefficients of E/Z isomers are not abundant, the underlying principles suggest that even minor differences in these properties can lead to varied environmental distribution. For instance, a more polar isomer will likely have a higher affinity for water and be more mobile in aqueous systems, while a less polar isomer may preferentially sorb to organic matter in soil and sediment.

Research on pyrethroid insecticides, a class of compounds that often includes multiple stereoisomers, has shed some light on isomer-specific behavior. Although much of the focus has been on enantiomers, the principles of stereoisomer-differentiated environmental fate are applicable. For example, studies on permethrin (B1679614) have shown that one enantiomer can be more prevalent in sediment and runoff water, suggesting differential partitioning and transport. sciencedaily.com While not E/Z isomers, this highlights that stereochemistry plays a crucial role in environmental distribution.

Degradation Pathways:

The environmental persistence of a chemical is determined by its resistance to degradation through processes such as photodegradation, biodegradation, and hydrolysis. The geometric configuration of E/Z isomers can affect their reactivity and susceptibility to these degradation pathways.

Photodegradation: Exposure to sunlight is a major driver of chemical transformation in the environment. For many compounds, photodegradation can lead to both the breakdown of the molecule and the isomerization from one form to another. For the pyrethroid deltamethrin, sunlight irradiation has been shown to cause cis/trans isomerization, producing isomers with varying levels of insecticidal activity. epa.gov Similarly, the photodegradation of permethrin can proceed through isomerization, among other pathways. nih.gov Studies on cypermethrin (B145020) have also indicated that cis isomers tend to be more resistant to degradation than trans isomers in certain conditions. piat.org.nz

Biodegradation: Microbial activity in soil and water is a critical pathway for the breakdown of organic contaminants. The three-dimensional structure of a molecule can influence its recognition and metabolism by microbial enzymes. Research on the pyrethroid insecticides permethrin and cypermethrin has demonstrated that bacteria can selectively degrade different stereoisomers. For both compounds, the trans diastereomers were observed to be preferentially degraded over the cis diastereomers in soil and by isolated bacterial strains. nih.govnih.gov This selective biodegradation can lead to an enrichment of the more persistent cis isomers in the environment.